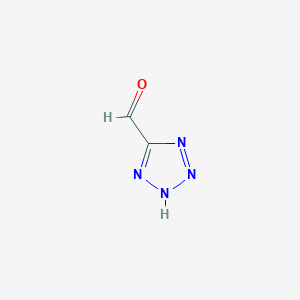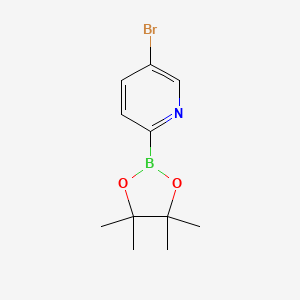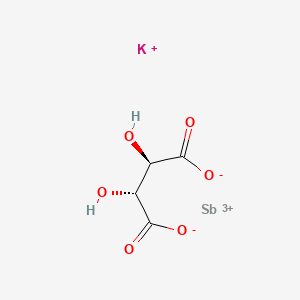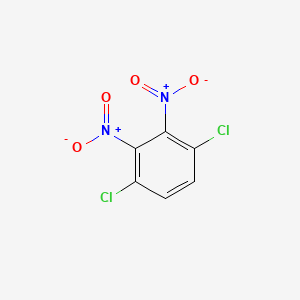
1,4-Dichloro-2,3-dinitrobenzene
Vue d'ensemble
Description
1,4-Dichloro-2,3-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is a derivative of benzene, where two chlorine atoms and two nitro groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2,3-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form dinitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Reduction: Formation of 1,4-dichloro-2,3-diaminobenzene.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Applications De Recherche Scientifique
1,4-Dichloro-2,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2,3-dinitrobenzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2,3-dinitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4,5-dinitrobenzene: Similar structure but different positions of chlorine and nitro groups.
1,3-Dichloro-2,4-dinitrobenzene: Another isomer with different substitution pattern.
1,5-Dichloro-2,4-dinitrobenzene: Used as a pharmaceutical intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its isomers .
Propriétés
IUPAC Name |
1,4-dichloro-2,3-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUODOWOJWDKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)
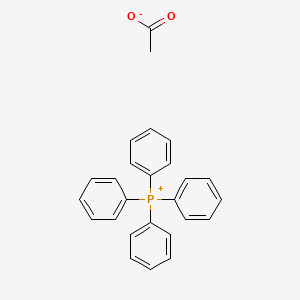
![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)
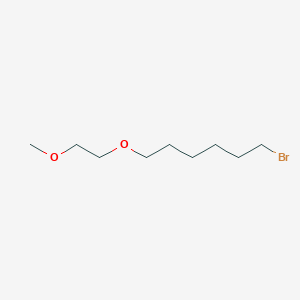

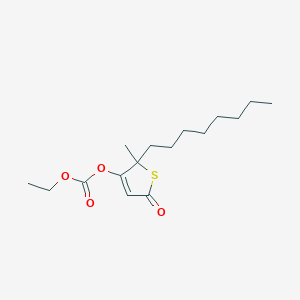
![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)
